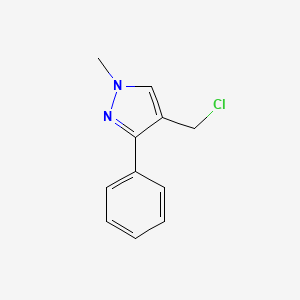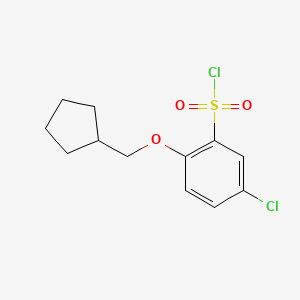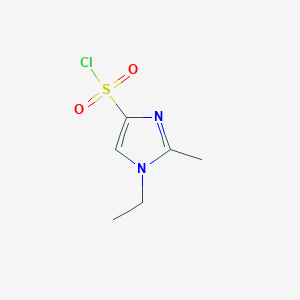![molecular formula C14H20N2O3 B1453962 Ácido 2-[4-(4-metoxifenil)piperazin-1-il]propanoico CAS No. 1039993-12-8](/img/structure/B1453962.png)
Ácido 2-[4-(4-metoxifenil)piperazin-1-il]propanoico
Descripción general
Descripción
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonismo del receptor alfa1-adrenérgico
Potencial terapéutico: Este compuesto ha demostrado ser prometedor como ligando para los receptores alfa1-adrenérgicos, que son objetivos importantes para el tratamiento de diversas afecciones neurológicas . Los receptores alfa1-adrenérgicos están involucrados en la contracción de los músculos lisos en los vasos sanguíneos, el tracto urinario inferior y la próstata. También están asociados con afecciones neurodegenerativas y psiquiátricas, lo que los convierte en un foco clave para el descubrimiento de fármacos del SNC .
Trastornos cardíacos y vasculares
Tratamiento de afecciones cardiovasculares: El bloqueo de los receptores alfa1-adrenérgicos es una estrategia terapéutica para numerosos trastornos cardiovasculares, incluida la hipertrofia cardíaca, la insuficiencia cardíaca congestiva, la hipertensión y la angina de pecho . Compuestos como el ácido 2-[4-(4-metoxifenil)piperazin-1-il]propanoico podrían ser beneficiosos en el desarrollo de tratamientos para estas afecciones.
Enfermedades psiquiátricas y neurodegenerativas
Descubrimiento de fármacos del SNC: La interacción del compuesto con los receptores alfa1-adrenérgicos sugiere posibles aplicaciones en el tratamiento de afecciones psiquiátricas y enfermedades neurodegenerativas, como la depresión y la enfermedad de Alzheimer, debido al papel de los receptores en la regulación de los neurotransmisores .
Aplicaciones urológicas
Hiperplasia benigna de próstata: Los receptores alfa1-adrenérgicos también son el objetivo del tratamiento de la hiperplasia benigna de próstata, una afección común en hombres mayores. Los antagonistas de estos receptores pueden ayudar a aliviar los síntomas al relajar los músculos lisos del tracto urinario inferior .
Afecciones respiratorias
Asma y anafilaxia: Los receptores alfa1-adrenérgicos desempeñan un papel en la función del músculo liso del sistema respiratorio. Los antagonistas pueden usarse en el tratamiento de afecciones respiratorias como el asma y la anafilaxia, donde la relajación muscular puede facilitar la respiración .
Trastornos metabólicos
Hipertiroidismo: La regulación de los receptores alfa1-adrenérgicos tiene implicaciones en el tratamiento de trastornos metabólicos como el hipertiroidismo, donde el sistema nervioso simpático está hiperactivo .
Mecanismo De Acción
Target of Action
The primary target of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s function, which can result in various physiological effects .
Biochemical Pathways
The alpha1-adrenergic receptors, the targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action can potentially affect the biochemical pathways related to these conditions .
Pharmacokinetics
The pharmacokinetic properties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can potentially influence their function and subsequently affect the physiological processes they are involved in .
Análisis Bioquímico
Biochemical Properties
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The nature of these interactions includes binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the viability of MCF-10A cells, a non-tumorigenic epithelial cell line, with specific IC50 values . Additionally, it can modulate cell signaling pathways by interacting with alpha1-adrenergic receptors, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to alpha1-adrenergic receptors, leading to either activation or inhibition of these receptors . This binding can result in downstream effects on gene expression and cellular function, including the modulation of signaling pathways and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under normal storage conditions
Dosage Effects in Animal Models
The effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, specific dosages have been shown to produce loss of cell viability in MCF-10A cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Transport and Distribution
The transport and distribution of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues . Understanding these processes is essential for developing targeted therapies and improving the compound’s efficacy.
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(14(17)18)15-7-9-16(10-8-15)12-3-5-13(19-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNSBMYUKGODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)


![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)


![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)

